5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide
Description
The compound 5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide features a benzo[c][1,2,5]thiadiazole core substituted with 6-fluoro and 1,3-dimethyl groups, along with a sulfone moiety (2,2-dioxido). The thiophene-2-carboxamide group is attached via an amide linkage.
Properties
IUPAC Name |
5-chloro-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O3S2/c1-17-9-5-7(15)8(6-10(9)18(2)23(17,20)21)16-13(19)11-3-4-12(14)22-11/h3-6H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOMWUKLNMANGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(S3)Cl)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects based on available research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C15H13ClFN3O3S
- Molecular Weight : 369.8 g/mol
- Structural Features :
- Contains a thiophene and thiadiazole moiety.
- Substituted with chlorine and fluorine atoms which may enhance its pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation :
- The compound was tested against various cancer cell lines using the MTT assay to determine the IC50 values (the concentration required to inhibit cell growth by 50%).
- Preliminary results suggest that it may act on the WNT/β-catenin signaling pathway, which is crucial in regulating cell growth and differentiation .
Enzyme Inhibition
The compound's structural features suggest potential interactions with key enzymes:
- Carbonic Anhydrase Inhibition :
- Similar compounds have been reported to inhibit carbonic anhydrase (CA), an enzyme involved in maintaining acid-base balance in tissues. Inhibition of CA could lead to therapeutic effects in conditions like glaucoma or edema.
- Cyclooxygenase (COX) Inhibition :
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles:
- Target Compound : Benzo[c][1,2,5]thiadiazole with sulfone (2,2-dioxido) and dimethyl groups.
- : Benzo[c][1,2,5]thiadiazole with 3-methyl and ethyl linker to thiophene carboxamide .
- : Thiazole core with 5-chloro and 2,4-difluorobenzamide substituents .
- : Thiazole linked to thiophene carboxamide with benzyl substituents .
Substituent Effects:
- Halogens : The 5-chloro and 6-fluoro groups in the target compound enhance electrophilicity and metabolic stability, similar to ’s 2,4-difluorobenzamide .
- Sulfone Group: The 2,2-dioxido moiety increases polarity and solubility compared to non-sulfonated analogs (e.g., ) .
Anticancer Potential:
- : Thiadiazole derivatives (e.g., compound 7b) show IC50 values of 1.61 µg/mL against HepG-2 cells .
- : N-(5-R-benzyl-thiazol-2-yl)thiophene carboxamides exhibit cytotoxic effects (e.g., compound 5f) .
- Target Compound : The dimethyl and sulfone groups may improve membrane permeability and target binding compared to simpler thiazoles.
Enzyme Inhibition:
- : Thiazole carboxamides inhibit PFOR enzyme via hydrogen bonding (N–H⋯N interactions) .
- : Thiadiazole-2-carboxamides show 50–60% inhibition at 50 µg/mL .
Physicochemical Properties
*Estimated based on structural analogs.
Pharmacokinetic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
